

Spectroscopic Characterization of H-L-Cha-OMe Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for H-L-Cha-OMe hydrochloride (L-Cyclohexylalanine methyl ester hydrochloride). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important chiral building block. While direct experimental spectra for this specific compound are not readily available in public databases, this guide leverages data from structurally similar analogs to provide a robust and scientifically grounded interpretation of its expected spectroscopic profile.

H-L-Cha-OMe hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its cyclohexyl moiety enhances lipophilicity, which can improve the bioavailability of drug candidates. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in synthetic applications.

Chemical Structure

The structural formula of H-L-Cha-OMe hydrochloride is presented below. The molecule consists of a central alpha-carbon bonded to an ammonium group, a methyl ester, a hydrogen atom, and a cyclohexylmethyl group.

Figure 1: Chemical Structure of H-L-Cha-OMe hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

^1H NMR Spectroscopy

The predicted ^1H NMR spectrum of H-L-Cha-OMe hydrochloride is expected to show distinct signals for the protons of the methyl ester, the alpha-proton, the beta-protons, and the cyclohexyl ring protons. The presence of the hydrochloride salt will cause the amine protons to be exchangeable and potentially appear as a broad singlet.

Table 1: Predicted ^1H NMR Chemical Shifts for H-L-Cha-OMe Hydrochloride

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Cyclohexyl-H	0.90 - 1.80	Multiplet	11H
C β -H ₂	1.85 - 2.05	Multiplet	2H
O-CH ₃	~3.75	Singlet	3H
C α -H	~4.10	Triplet	1H
⁺ NH ₃	8.0 - 9.0	Broad Singlet	3H

Interpretation and Comparative Analysis:

The predicted chemical shifts are based on the analysis of structurally related compounds. For instance, in L-Phenylalanine methyl ester hydrochloride, the α -proton appears around 4.42 ppm and the methyl ester protons at 3.82 ppm in D₂O[1]. The upfield shift of the predicted α -proton in H-L-Cha-OMe hydrochloride to ~4.10 ppm is anticipated due to the replacement of the electron-withdrawing phenyl ring with a less deshielding cyclohexyl group. The complex multiplet for the cyclohexyl protons is expected in the range of 0.90-1.80 ppm, similar to the signals observed for the cyclohexane ring in cyclohexaneacetic acid methyl ester[2]. The broad singlet for the ammonium protons is a characteristic feature of amino acid hydrochlorides in polar solvents.

Experimental Protocol for ^1H NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of H-L-Cha-OMe hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O , or CD_3OD). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons.
- **Instrument Setup:** Utilize a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for H-L-Cha-OMe Hydrochloride

Carbon	Predicted Chemical Shift (δ , ppm)
Cyclohexyl-C	25.0 - 35.0
$\text{C}\beta$	~40.0
O- CH_3	~53.0
$\text{C}\alpha$	~55.0
C=O	~172.0

Interpretation and Comparative Analysis:

The predicted chemical shifts for the cyclohexyl carbons are based on the known values for cyclohexane derivatives, which typically resonate between 25 and 35 ppm[3]. The ester carbonyl carbon is expected at around 172 ppm, which is consistent with the carbonyl chemical

shift in L-Phenylalanine methyl ester hydrochloride (170.1 ppm in D₂O)[1]. The α-carbon and the methyl ester carbon are predicted to be around 55.0 ppm and 53.0 ppm, respectively, based on typical values for amino acid methyl esters.

Experimental Protocol for ¹³C NMR Spectroscopy:

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
- **Instrument Setup:** Use a 100 MHz or higher frequency for carbon detection on an NMR spectrometer.
- **Data Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
- **Data Processing:** Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of H-L-Cha-OMe hydrochloride is expected to show characteristic absorption bands for the ammonium group, the ester carbonyl, and the C-H bonds of the cyclohexyl and methyl groups.

Table 3: Predicted IR Absorption Bands for H-L-Cha-OMe Hydrochloride

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
+N-H stretch	3100 - 2800 (broad)	Ammonium salt
C-H stretch (aliphatic)	2950 - 2850	Cyclohexyl and methyl groups
C=O stretch (ester)	~1740	Carbonyl group
N-H bend	~1600	Ammonium salt
C-O stretch (ester)	1250 - 1150	Ester linkage

Interpretation and Comparative Analysis:

The broad absorption band in the 3100-2800 cm⁻¹ region is a hallmark of the stretching vibrations of the ammonium group (+NH₃) in an amino acid hydrochloride. The sharp, strong peak around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. This is consistent with the IR spectrum of L-Phenylalanine methyl ester hydrochloride, which shows a strong carbonyl absorption. The absorptions for the aliphatic C-H stretching of the cyclohexyl and methyl groups are expected in the 2950-2850 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- **Instrument Setup:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

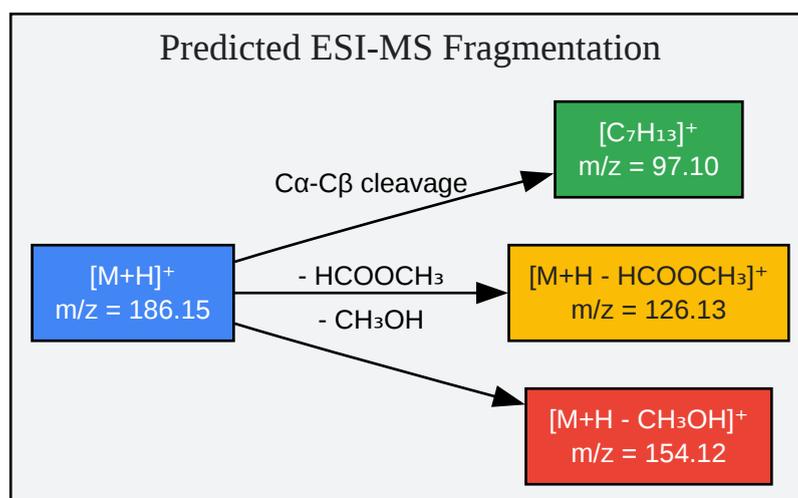
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For H-L-Cha-OMe hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique. The expected molecular ion would be the protonated molecule $[M+H]^+$, where M is the free base.

Table 4: Predicted Mass Spectrometry Data for H-L-Cha-OMe Hydrochloride

Ion	Predicted m/z	Description
$[M+H]^+$	186.15	Molecular ion of the free base
$[M+H - CH_3OH]^+$	154.12	Loss of methanol
$[M+H - HCOOCH_3]^+$	126.13	Loss of methyl formate
$[C_6H_{11}CH_2]^+$	97.10	Cyclohexylmethyl cation

Interpretation and Predicted Fragmentation Pathway:

The free base of H-L-Cha-OMe has a molecular weight of 185.28 g/mol. Therefore, the protonated molecule $[M+H]^+$ is expected at an m/z of approximately 186.15. A common fragmentation pathway for amino acid methyl esters is the loss of the methyl ester group as methyl formate ($HCOOCH_3$), leading to an iminium ion. Another likely fragmentation is the loss of methanol (CH_3OH). Cleavage of the $C\alpha$ - $C\beta$ bond can lead to the formation of the stable cyclohexylmethyl cation.



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Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

- **Sample Preparation:** Prepare a dilute solution of H-L-Cha-OMe hydrochloride in a suitable solvent, such as methanol or acetonitrile/water, often with the addition of a small amount of formic acid to promote protonation.
- **Instrument Setup:** Use an electrospray ionization mass spectrometer (ESI-MS). The instrument can be a standalone MS or coupled with a liquid chromatography system (LC-MS).
- **Data Acquisition:** Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- **Data Processing:** The instrument software will process the data and display the mass spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of H-L-Cha-OMe hydrochloride. By leveraging comparative data from structurally similar molecules, this document offers a robust framework for the spectroscopic characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain and analyze the spectroscopic data in their own laboratories. Adherence to these methodologies will ensure accurate identification and quality assessment, which are critical for the successful application of H-L-Cha-OMe hydrochloride in research and development.

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